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Compound of Interest

Compound Name: 2-Bromo-4-nitrobenzoic acid

Cat. No.: B018962 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Bicalutamide is a non-steroidal antiandrogen medication primarily used in the treatment of

prostate cancer.[1][2] It functions by competitively inhibiting the binding of androgens to their

receptors. This document outlines a well-established, multi-step synthesis of racemic

bicalutamide, commencing from the readily available starting material, 4-cyano-3-

(trifluoromethyl)aniline. While the initial request specified a synthesis starting from 2-Bromo-4-
nitrobenzoic acid, a thorough review of the scientific literature did not yield an established

synthetic route for bicalutamide from this particular starting material. Therefore, the following

application note details a widely recognized and published pathway.

The overall synthetic strategy involves the formation of an acrylamide, followed by epoxidation,

subsequent ring-opening with a thiol, and a final oxidation step to yield the target sulfone,

bicalutamide.

Overall Synthetic Scheme
The synthesis of bicalutamide from 4-cyano-3-(trifluoromethyl)aniline is a four-step process.

The key transformations are summarized in the workflow diagram below.
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4-Cyano-3-(trifluoromethyl)aniline

N-(4-Cyano-3-(trifluoromethyl)phenyl)methacrylamide

Step 1:
Amide Formation

N-(4-Cyano-3-(trifluoromethyl)phenyl)-
2-methyloxirane-2-carboxamide

Step 2:
Epoxidation N-(4-Cyano-3-(trifluoromethyl)phenyl)-3-((4-fluorophenyl)thio)

-2-hydroxy-2-methylpropanamide

Step 3:
Thiol Addition

BicalutamideStep 4:
Oxidation

Methacryloyl chloride,
DMA

H2O2, TFAA,
DCM

4-Fluorothiophenol,
NaH, THF

mCPBA,
DCM

Click to download full resolution via product page

Caption: Synthetic workflow for Bicalutamide.

Data Presentation
The following table summarizes the quantitative data for each step of the bicalutamide

synthesis.
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Step
Product
Name

Molecular
Formula

Molecular
Weight (
g/mol )

Typical
Yield (%)

Purity (%)

1

N-(4-Cyano-

3-

(trifluorometh

yl)phenyl)met

hacrylamide

C₁₂H₉F₃N₂O 254.21 92 >95

2

N-(4-Cyano-

3-

(trifluorometh

yl)phenyl)-2-

methyloxiran

e-2-

carboxamide

C₁₂H₉F₃N₂O₂ 270.21 86 >95

3

N-(4-Cyano-

3-

(trifluorometh

yl)phenyl)-3-

((4-

fluorophenyl)t

hio)-2-

hydroxy-2-

methylpropan

amide

C₁₈H₁₄F₄N₂O

₂S
414.38 Not Specified Not Specified

4 Bicalutamide
C₁₈H₁₄F₄N₂O

₄S
430.37 90 >99

Experimental Protocols
Step 1: Synthesis of N-(4-Cyano-3-
(trifluoromethyl)phenyl)methacrylamide
This step involves the acylation of 4-cyano-3-(trifluoromethyl)aniline with methacryloyl chloride

to form the corresponding acrylamide.
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Materials:

4-Cyano-3-(trifluoromethyl)aniline

Methacryloyl chloride

N,N-Dimethylacetamide (DMA)

Ethyl acetate

Saturated sodium bicarbonate (NaHCO₃) solution

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

In a round-bottom flask, dissolve 4-cyano-3-(trifluoromethyl)aniline in N,N-dimethylacetamide

(DMA).

Slowly add methacryloyl chloride to the solution at room temperature.

Stir the reaction mixture at room temperature for 24 hours.[3]

Upon completion, dilute the reaction mixture with ethyl acetate.

Wash the organic layer with saturated NaHCO₃ solution and then with cold brine.[3]

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography.

Step 2: Synthesis of N-(4-Cyano-3-
(trifluoromethyl)phenyl)-2-methyloxirane-2-carboxamide
This step describes the epoxidation of the double bond in the methacrylamide intermediate.
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Materials:

N-(4-Cyano-3-(trifluoromethyl)phenyl)methacrylamide

Dichloromethane (DCM)

30% Hydrogen peroxide (H₂O₂)

Trifluoroacetic anhydride (TFAA)

Saturated sodium thiosulfate (Na₂S₂O₃) solution

Saturated sodium bicarbonate (NaHCO₃) solution

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Dissolve N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide in dichloromethane (DCM).

To the stirred solution, add 30% hydrogen peroxide.

Cool the mixture and slowly add trifluoroacetic anhydride.

Allow the reaction to proceed at room temperature for 24 hours.[4]

Transfer the reaction mixture to a separatory funnel and wash sequentially with distilled

water, saturated aqueous Na₂S₂O₃, saturated aqueous NaHCO₃, and brine.[4]

Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to obtain

the epoxide.[5]

Step 3: Synthesis of N-(4-Cyano-3-
(trifluoromethyl)phenyl)-3-((4-fluorophenyl)thio)-2-
hydroxy-2-methylpropanamide
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This step involves the nucleophilic ring-opening of the epoxide with 4-fluorothiophenol.

Materials:

N-(4-Cyano-3-(trifluoromethyl)phenyl)-2-methyloxirane-2-carboxamide

4-Fluorothiophenol

Sodium hydride (NaH)

Anhydrous Tetrahydrofuran (THF)

Acetone

Potassium Carbonate

DM Water

Procedure:

In a flask under an inert atmosphere, suspend sodium hydride (NaH) in anhydrous

tetrahydrofuran (THF).

Add a solution of 4-fluorothiophenol in THF dropwise to the suspension.

To this mixture, add a solution of N-(4-cyano-3-(trifluoromethyl)phenyl)-2-methyloxirane-2-

carboxamide in THF.

Stir the reaction mixture at room temperature for 24 hours.[4]

Alternatively, the reaction can be carried out by dissolving N-[4-cyano-3-(trifluoro methyl)

phenyl] 2-Methyloxirane-2-carboxamide in acetone, adding Potassium Carbonate, cooling

the mixture to 10-15°C, and then slowly adding 4-Fluorothiophenol.[1]

After the reaction is complete, as monitored by HPLC, filter the reaction mixture.

Recover the solvent under vacuum.
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Add DM water to the residue and stir for 4-5 hours at room temperature to precipitate the

product.[1]

Filter the solid, wash with water, and dry.

Step 4: Synthesis of Bicalutamide (Oxidation)
The final step is the oxidation of the thioether to the corresponding sulfone, which is

bicalutamide.

Materials:

N-(4-Cyano-3-(trifluoromethyl)phenyl)-3-((4-fluorophenyl)thio)-2-hydroxy-2-

methylpropanamide

meta-Chloroperoxybenzoic acid (mCPBA) (2 equivalents)

Dichloromethane (DCM)

Methanol

Tungstic acid

30% Hydrogen peroxide (H₂O₂)

5% Sodium carbonate solution

Procedure using mCPBA:

Dissolve the sulfide intermediate in anhydrous dichloromethane (DCM).

Add m-chloroperbenzoic acid (mCPBA) (2 equivalents) portion-wise to the solution,

maintaining the temperature at 0°C.

Allow the reaction to stir at room temperature for 24 hours.[4]

Dilute the reaction mixture and wash with a 5% sodium carbonate solution.

Separate the organic phase, dry, and concentrate to yield bicalutamide.[3]
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The crude product can be crystallized from 90% aqueous isopropyl alcohol.[6][7]

Alternative Procedure using Hydrogen Peroxide:

Dissolve N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl) sulfanyl]-2-hydroxy-2-

methyl propanamide in methanol.

Add a catalytic amount of Tungstic acid and cool the mixture to 10-15°C.[1]

Slowly add a 30% solution of Hydrogen peroxide over 1-2 hours.

Raise the temperature to 60-65°C and maintain for 3-4 hours.[1]

Monitor the reaction by HPLC until completion.

Isolate and purify the product.

Logical Relationships in the Synthesis
The following diagram illustrates the logical progression and key transformations in the

synthesis of bicalutamide.
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Starting Material:
4-Cyano-3-(trifluoromethyl)aniline

Intermediate 1:
N-Aryl Methacrylamide

Acylation
(C-N bond formation)

Intermediate 2:
N-Aryl Epoxide

Epoxidation
(C=C to epoxide)

Intermediate 3:
Thioether Adduct

Nucleophilic Attack
(Ring Opening)

Final Product:
Bicalutamide (Sulfone)

Oxidation
(S to SO2)

Click to download full resolution via product page

Caption: Key transformations in Bicalutamide synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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